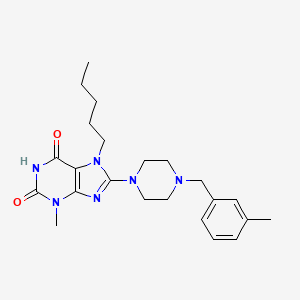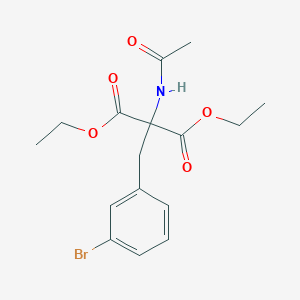![molecular formula C25H26N2O7S B2554693 2-[2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamid CAS No. 433699-69-5](/img/structure/B2554693.png)
2-[2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide is a multi-functional chemical with diverse applications in various scientific fields. This compound's structure includes notable functional groups, contributing to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
This compound boasts versatile applications across multiple scientific domains:
Chemistry: : Used in developing new catalysts and chemical sensors.
Biology: : Investigated for its role in enzyme inhibition and protein binding.
Medicine: : Explored as a potential therapeutic agent in cancer treatment due to its unique molecular structure.
Industry: : Employed in the production of advanced materials and specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide involves several strategic steps:
Initial Condensation: : The reaction typically starts with the condensation of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-one with an appropriate ethylating agent under controlled conditions.
Sulfonamide Formation: : The intermediate product is then reacted with N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide, employing specific catalysts and solvents to promote the desired reaction.
Purification: : The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrially, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow synthesis and other modern techniques can be employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide: undergoes various chemical reactions, including:
Oxidation: : Can be oxidized using reagents like potassium permanganate.
Reduction: : Reduction reactions often involve hydrogenation catalysts.
Substitution: : Undergoes substitution reactions, especially nucleophilic substitutions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Palladium on carbon (Pd/C), lithium aluminium hydride.
Substitution Reagents: : Alkyl halides, acid chlorides.
Major Products Formed
The reactions typically produce intermediates or derivatives that retain the core structure but feature modified functional groups, enhancing their applicability in various fields.
Wirkmechanismus
The compound's mechanism of action is rooted in its ability to interact with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and proteins.
Pathways Involved: : Modulates cellular pathways by inhibiting key enzymes or blocking receptor sites, leading to therapeutic effects in diseases like cancer.
Vergleich Mit ähnlichen Verbindungen
When compared to other compounds, 2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide stands out due to its unique structural features and diverse applications.
List of Similar Compounds
1,2-benzisoquinoline derivatives: : Share a similar core structure but differ in functional groups.
Dimethoxybenzenesulfonamide compounds: : Similar applications but with varying side chain modifications.
Enzyme inhibitors in medicine: : Comparable in function but distinct in structure.
Eigenschaften
IUPAC Name |
2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O7S/c1-33-20-14-17(22(15-21(20)34-2)35(31,32)26-11-5-13-28)10-12-27-24(29)18-8-3-6-16-7-4-9-19(23(16)18)25(27)30/h3-4,6-9,14-15,26,28H,5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAVKJVSSYUKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)NCCCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2554614.png)


![2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2554621.png)


![N-[1-(2,4-difluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2554624.png)
![N-(3-fluoro-2-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554625.png)
![N-(2-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2554627.png)


![N-[3-(DIMETHYLAMINO)PROPYL]-5-(4-FLUOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-AMINE; BIS(OXALIC ACID)](/img/structure/B2554632.png)
